molecular formula C8H15ClO B13182329 3-(3-Chloropropyl)oxane

3-(3-Chloropropyl)oxane

Cat. No.: B13182329
M. Wt: 162.66 g/mol
InChI Key: TXYSYOLJSDHQBS-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)oxane is an organic compound with the molecular formula C8H15ClO It is a derivative of oxane, featuring a chloropropyl group attached to the third carbon of the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloropropyl)oxane typically involves the reaction of oxane with 3-chloropropyl acetate in the presence of a base such as potassium hydroxide at elevated temperatures (around 150°C). This reaction yields this compound along with by-products like water, potassium chloride, and potassium acetate .

Industrial Production Methods: Industrial production methods for this compound often involve the hydrosilylation of allyl chloride with trichlorosilane in the presence of a platinum-containing catalyst. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloropropyl)oxane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Scientific Research Applications

3-(3-Chloropropyl)oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)oxane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the chloropropyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form various derivatives that can interact with different molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: 3-(3-Chloropropyl)oxane is unique due to its specific structure, which combines the reactivity of the chloropropyl group with the stability of the oxane ring. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

3-(3-chloropropyl)oxane

InChI

InChI=1S/C8H15ClO/c9-5-1-3-8-4-2-6-10-7-8/h8H,1-7H2

InChI Key

TXYSYOLJSDHQBS-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CCCCl

Origin of Product

United States

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